3-Ethyl-3-fluoroazetidine

Description

BenchChem offers high-quality 3-Ethyl-3-fluoroazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-3-fluoroazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

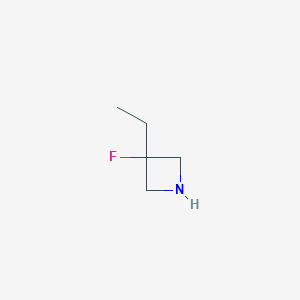

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-fluoroazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c1-2-5(6)3-7-4-5/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJQNUIHPRZAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Ethyl-3-fluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, often leading to improved potency and selectivity. When combined with fluorine—an element known for its ability to modulate metabolic stability, pKa, and binding affinity—the resulting fluoroazetidine derivatives become highly valuable building blocks. 3-Ethyl-3-fluoroazetidine is a prime example of this molecular architecture, presenting unique challenges and opportunities for structural elucidation.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Ethyl-3-fluoroazetidine. We will delve into the theoretical underpinnings of its spectral features, predict the chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-fidelity data. The causality behind experimental choices will be explained, ensuring a self-validating approach to characterization.

Pillar 1: Understanding the Structural and Electronic Influences on the NMR Spectra

The NMR spectrum of 3-Ethyl-3-fluoroazetidine is dictated by several key structural features:

-

The Strained Azetidine Ring: The four-membered ring system induces significant ring strain, which alters the hybridization of the ring carbons and protons, thereby influencing their chemical shifts.

-

The Electronegative Fluorine Atom: Fluorine's high electronegativity strongly deshields adjacent nuclei, causing significant downfield shifts. Furthermore, as a spin-active nucleus (¹⁹F, I = ½), it couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns.

-

The Chiral Center at C3: The presence of a stereocenter at the C3 position renders the protons on the azetidine ring (at C2 and C4) and the methylene protons of the ethyl group diastereotopic. This means that even though they are chemically similar, they are magnetically inequivalent and will have different chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex due to the diastereotopicity and H-F coupling.

-

Azetidine Protons (H-2/H-4): The four protons on the C2 and C4 carbons are diastereotopic. They will appear as two distinct sets of signals, likely complex multiplets, due to geminal coupling (²JHH), vicinal coupling (³JHH) amongst themselves, and coupling to the fluorine atom (³JHF).

-

Ethyl Group Protons (CH₂CH₃):

-

The methylene (CH₂) protons are also diastereotopic and will likely appear as a complex multiplet due to geminal coupling, vicinal coupling to the methyl protons (³JHH), and three-bond coupling to the fluorine atom (³JHF).

-

The methyl (CH₃) protons will likely appear as a triplet of doublets, resulting from coupling to the adjacent methylene protons (³JHH) and a smaller four-bond coupling to the fluorine atom (⁴JHF).

-

-

Amine Proton (NH): The NH proton typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will be characterized by significant C-F couplings, which are invaluable for unambiguous assignments.

-

Quaternary Carbon (C3): This carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 180-250 Hz. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

-

Azetidine Carbons (C2/C4): These carbons are equivalent and will show a two-bond coupling to the fluorine atom (²JCF).

-

Ethyl Group Carbons (CH₂CH₃):

-

The methylene carbon (CH₂) will exhibit a two-bond C-F coupling (²JCF).

-

The methyl carbon (CH₃) will show a smaller three-bond C-F coupling (³JCF).

-

Pillar 2: Data Presentation and Interpretation

A clear and concise summary of the predicted NMR data is crucial for rapid interpretation and comparison.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Ethyl-3-fluoroazetidine

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (in ¹³C{¹H}) | ¹³C Coupling Constants (J, Hz) |

| -CH₂- (Ethyl) | ~1.8 - 2.0 | m | ³JHH, ³JHF, ²JHH | ~30-40 | d | ²JCF ≈ 20-30 |

| -CH₃ (Ethyl) | ~0.9 - 1.1 | td | ³JHH ≈ 7, ⁴JHF ≈ 1-3 | ~8-12 | d | ³JCF ≈ 3-5 |

| -CH₂- (Azetidine, C2/C4) | ~3.5 - 4.0 | m | ²JHH, ³JHH, ³JHF | ~55-65 | d | ²JCF ≈ 20-30 |

| C (Quaternary, C3) | - | - | - | ~90-100 | d | ¹JCF ≈ 180-250 |

| -NH- | Variable | br s | - | - | - | - |

Note: These are estimated values. Actual experimental data may vary based on solvent and other conditions.

Pillar 3: A Self-Validating Experimental Protocol

Acquiring high-quality NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a good starting point due to its common use and ability to dissolve a wide range of organic molecules. For observing the NH proton, DMSO-d₆ can be used as it slows down the proton exchange.

-

Concentration: Prepare a solution of approximately 5-10 mg of 3-Ethyl-3-fluoroazetidine in 0.6 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

Step 2: ¹H NMR Acquisition

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.[1]

-

Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's zg30) is sufficient.

-

Key Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Step 3: ¹³C NMR Acquisition

-

Pulse Sequence: Use a proton-decoupled pulse sequence with a sufficient relaxation delay for accurate peak detection. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ signals.

-

Key Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 512-1024 scans, as ¹³C is much less sensitive than ¹H.

-

Step 4: 2D NMR for Unambiguous Assignment

To definitively assign all signals, especially in a complex molecule like this, 2D NMR experiments are essential:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks (e.g., connecting the ethyl CH₂ and CH₃ protons).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Structure and Workflow

Diagrams are essential for visualizing complex relationships and workflows.

Caption: Molecular structure of 3-Ethyl-3-fluoroazetidine.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR spectroscopic characterization of 3-Ethyl-3-fluoroazetidine is a non-trivial but manageable task that provides a wealth of structural information. By understanding the interplay of ring strain, electronegativity, and stereochemistry, one can predict and interpret the complex ¹H and ¹³C NMR spectra. The presence of the fluorine atom, while complicating the spectra through coupling, also serves as a powerful diagnostic tool, providing unique C-F and H-F coupling constants that confirm the molecular structure. The robust experimental protocol outlined herein, incorporating 1D and 2D NMR techniques, provides a clear pathway for the unambiguous structural verification of this important fluorinated scaffold, thereby supporting its application in the advancement of medicinal chemistry and drug development.

References

- Bruker Corporation. (n.d.). NMR Spectrometers.

- Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from a relevant university chemistry department webpage.

- European Pharmacopoeia Commission. (2023). 2.2.46. Nuclear Magnetic Resonance Spectrometry. In European Pharmacopoeia (11th ed.). Council of Europe.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

A-Z Guide to CAS Number Registration for Novel Fluorinated Azetidines: A 3-Ethyl-3-fluoroazetidine Case Study

Abstract

The Chemical Abstracts Service (CAS) Registry Number is a universal standard for identifying chemical substances, critical for regulatory compliance, global trade, and scientific communication.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the registration of a novel chemical entity, using the hypothetical molecule 3-Ethyl-3-fluoroazetidine as a practical case study. Aimed at researchers, scientists, and drug development professionals, this document details the strategic considerations behind a plausible synthetic pathway, rigorous purification and characterization protocols, and the procedural mechanics of submitting a substance to the CAS for registration. By grounding the process in a real-world example, we illuminate the causality behind experimental choices and the self-validating systems required to establish the unambiguous identity of a new molecule, thereby ensuring scientific integrity and a successful registration outcome.

Introduction: The Strategic Value of Fluorinated Azetidines and the Imperative of CAS Registration

Four-membered heterocycles, particularly azetidines, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their unique three-dimensional structure and polarity can significantly improve the physicochemical properties of drug candidates.[3][4] The strategic incorporation of fluorine is a widely adopted medicinal chemistry approach to modulate properties like metabolic stability, lipophilicity, and target affinity. The combination of these two motifs in a molecule like 3-Ethyl-3-fluoroazetidine results in a novel building block with high potential for drug discovery programs.

Before a novel compound like 3-Ethyl-3-fluoroazetidine can be widely used, patented, or included in regulatory submissions, it must be uniquely identified.[1] The CAS Registry Number (CAS RN) is the global standard for this purpose, providing an unambiguous, reliable link between various nomenclature systems and the specific chemical structure.[2][5] Obtaining a CAS RN is a declaration that a substance has been synthesized and its structure and purity have been rigorously and unequivocally proven. This guide outlines the end-to-end process, from conceptual synthesis to the final registration submission.

Proposed Synthesis Pathway for 3-Ethyl-3-fluoroazetidine

As 3-Ethyl-3-fluoroazetidine is a novel compound, a plausible and robust synthetic route must be designed. The chosen pathway must be logical, high-yielding, and produce a final product that can be purified to the high degree required for registration. Drawing inspiration from established methods for synthesizing substituted azetidines and fluorination techniques, a multi-step synthesis is proposed.[6]

The general strategy involves constructing the core azetidine ring first, followed by the introduction of the ethyl and fluoro substituents. A key consideration is the choice of protecting groups and the fluorinating agent to ensure selectivity and minimize side reactions.

Caption: Proposed synthetic workflow for 3-Ethyl-3-fluoroazetidine.

Experimental Rationale & Protocol:

-

Step 1: Introduction of the Ethyl Group. The causality here is the nucleophilic addition of an organometallic reagent to a ketone. A Grignard reaction with ethylmagnesium bromide is a classic and reliable method for forming a carbon-carbon bond and creating a tertiary alcohol precursor for fluorination.

-

Step 2: Fluorination. The choice of fluorinating agent is critical. Diethylaminosulfur trifluoride (DAST) or its safer alternatives like Deoxo-Fluor® are effective for deoxofluorination of tertiary alcohols.[7] The reaction is performed at low temperatures (-78 °C) to control reactivity and minimize elimination side products.

-

Step 3: Deprotection. A common nitrogen-protecting group like a carbobenzyloxy (Cbz) group is chosen for its stability during the previous steps and its clean removal via catalytic hydrogenolysis, which typically yields the free amine with minimal byproducts.

-

Step 4: Purification. The final, crucial step is rigorous purification. The choice between distillation (for volatile liquids) or column chromatography (for less volatile or more polar compounds) depends on the physical properties of the final product. The goal is to remove any remaining starting materials, reagents, and byproducts.

Structural Elucidation and Purity Verification: The Analytical Dossier

To register a new substance, CAS requires a complete and unambiguous structural definition.[8] This is achieved by compiling a comprehensive dossier of analytical data that collectively confirms the molecular structure and establishes its purity. For journals like the Journal of Medicinal Chemistry, a purity of ≥95% is the accepted standard for tested compounds.[9] This level of purity is also a benchmark for CAS registration.

Mandatory Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the proton environment, showing the number of unique protons, their connectivity (via splitting patterns), and chemical environment. For 3-Ethyl-3-fluoroazetidine, we would expect to see signals corresponding to the ethyl group (a quartet and a triplet) and the four protons on the azetidine ring, with splitting patterns complicated by the presence of fluorine.

-

¹³C NMR: Identifies all unique carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: This is essential for fluorinated compounds. It will show a single resonance for the fluorine atom, confirming its presence and electronic environment.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The experimentally determined mass must match the theoretical mass of C₅H₁₀FN to within a few parts per million (ppm).

-

-

Elemental Analysis (Combustion Analysis):

-

Provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimental values must agree with the theoretical percentages calculated from the molecular formula (C₅H₁₀FN) within a narrow margin (typically ±0.4%).

-

-

Purity Analysis (HPLC or GC):

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to quantify the purity of the final compound. An appropriate method is developed to separate the target compound from any impurities. The peak area of the main component should be ≥95% of the total integrated peak area.

-

Data Summary Table:

| Analytical Test | Parameter | Expected Result for C₅H₁₀FN | Purpose |

| ¹H NMR | Chemical Shifts (δ), Multiplicity, Integration | Signals for CH₂ (ring), CH₂ (ethyl), CH₃ (ethyl) | Confirms proton framework & connectivity |

| ¹³C NMR | Chemical Shifts (δ), C-F Coupling (JCF) | 5 distinct carbon signals; large ¹JCF for C-F | Confirms carbon backbone |

| ¹⁹F NMR | Chemical Shift (δ) | Single resonance | Confirms presence and environment of F |

| HRMS (e.g., ESI-TOF) | [M+H]⁺ (Monoisotopic Mass) | Theoretical: 104.0870; Experimental: ± 5 ppm | Unambiguous elemental formula confirmation |

| Elemental Analysis | %C, %H, %N | C: 58.23, H: 9.77, N: 13.58 | Verifies elemental composition |

| HPLC/GC | Peak Area % | ≥ 95% | Quantifies purity |

The CAS Registration Process: From Data to Designation

Once the compound has been synthesized and the analytical dossier is complete, the formal application process can begin. The Chemical Abstracts Service provides a service for assigning CAS RNs to novel substances.[10]

The process is a self-validating system: the submitted data must be internally consistent and collectively point to a single, well-defined chemical structure.

Caption: The workflow for submitting a novel substance for CAS registration.

Step-by-Step Submission Protocol:

-

Prepare the Submission Package:

-

Chemical Identity: Provide the systematic chemical name (e.g., 3-Ethyl-3-fluoroazetidine) and a clear, accurate chemical structure diagram.

-

Supporting Data: Collate all analytical data (spectra, chromatograms, and reports) into a single package. The data must be clearly labeled and linked to the specific sample.

-

CAS Order Form: Complete the appropriate CAS Registry Lookup or new substance registration form available from the CAS website.[5][10]

-

-

Submit to CAS:

-

CAS Review:

-

A CAS scientist, an expert in chemical nomenclature and structure elucidation, will review the entire package. They will verify that the provided data are sufficient and consistent to support the proposed structure.[1]

-

The CAS REGISTRY® database, the most authoritative collection of its kind, is searched to determine if the substance has been previously registered.[5]

-

-

Assignment of CAS RN:

Conclusion

The registration of a novel chemical entity such as 3-Ethyl-3-fluoroazetidine is a meticulous process that stands on the pillars of robust synthetic chemistry and rigorous analytical validation. It is not merely an administrative task but the culmination of the scientific method applied to chemical identity. By following a logical synthetic pathway, establishing a self-validating dossier of analytical evidence, and adhering to the procedural requirements of the Chemical Abstracts Service, researchers can successfully secure a CAS Registry Number. This unique identifier is the passport for a new molecule to enter the global scientific and commercial landscape, enabling clear communication, regulatory compliance, and future innovation in fields like drug discovery.

References

-

CAS. CAS Registration Criteria-Overview. Available from: [Link]

-

ChemLinked. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Available from: [Link]

-

CAS. CAS REGISTRY. Available from: [Link]

-

CAS. CAS Registry Services. Available from: [Link]

-

Intertek. Chemical Abstract Services Registration Number and Name Application CASRN. Available from: [Link]

-

ResearchGate. Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids.... Available from: [Link]

- Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

EUR-Lex. concerning purity criteria which are not yet included in. Available from: [Link]

-

Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 3. Available from: [Link]

-

Cossy, J., & Meyer, C. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 59(35), 15089-15093. Available from: [Link]

-

Wikipedia. CAS Registry Number. Available from: [Link]

-

ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives.... Available from: [Link]

-

American Chemical Society. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Available from: [Link]

-

U.S. Environmental Protection Agency. What Information Must be Submitted about New Chemical Substances?. Available from: [Link]

-

American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

-

American Chemical Society. Chemical Abstracts Service - National Historic Chemical Landmark. Available from: [Link]

Sources

- 1. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 2. acs.org [acs.org]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS REGISTRY | CAS [cas.org]

- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 7. 3-Fluoroazetidine Hydrochloride CAS 617718-46-4 [minglangchem.com]

- 8. web.cas.org [web.cas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CAS Registry Services℠ | CAS [cas.org]

- 11. Chemical Abstract Services Registration Number and Name Application CASRN [intertek.com]

- 12. epa.gov [epa.gov]

- 13. CAS Registry Number - Wikipedia [en.wikipedia.org]

High-Precision Theoretical pKa Prediction of 3-Ethyl-3-fluoroazetidine: A Computational Strategy for Lead Optimization

Topic: Theoretical pKa Calculation of 3-Ethyl-3-fluoroazetidine Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of central nervous system (CNS) drugs, the modulation of basicity is a critical tactic to balance solubility, permeability, and hERG inhibition. 3-Ethyl-3-fluoroazetidine represents a strategic scaffold where the high basicity of the azetidine ring (experimental pKa

This guide details a rigorous, self-validating computational protocol for predicting the pKa of 3-Ethyl-3-fluoroazetidine. Unlike standard amine predictions, this molecule requires specific attention to ring puckering dynamics and the gauche effect introduced by the geminal fluoro-ethyl substitution. We utilize a thermodynamic cycle approach coupled with Density Functional Theory (DFT) and continuum solvation models (SMD).

Part 1: Structural & Electronic Context

The Geminal Substitution Challenge

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain. In 3-Ethyl-3-fluoroazetidine, the 3-position is fully substituted (geminal).

-

Electronic Effect: The fluorine atom exerts a strong inductive withdrawing effect (-I) through the

-framework, significantly lowering the electron density on the nitrogen lone pair compared to the parent azetidine. -

Steric/Conformational Effect: The 3-ethyl group adds steric bulk, potentially locking the ring into a specific pucker that maximizes the distance between the ethyl group and the nitrogen lone pair. Accurate pKa calculation requires sampling these specific conformers.

Part 2: Theoretical Framework (The Thermodynamic Cycle)

Direct calculation of pKa in solution is prone to errors due to the difficulty of modeling the proton's solvation energy. We employ the Born-Haber Thermodynamic Cycle , which calculates the gas-phase basicity first and then applies solvation free energies.

The Equation

The pKa is derived from the change in Gibbs free energy in solution (

Where

Visualization of the Cycle

The following diagram illustrates the relationship between gas-phase thermodynamics and solvation energies used in this protocol.

Caption: Born-Haber thermodynamic cycle connecting gas-phase deprotonation energy to solution-phase pKa via solvation free energies.

Part 3: Computational Protocol

This protocol is designed for use with Gaussian 16/ORCA or Schrödinger Jaguar.

Step 1: Conformational Search (The "Ethyl-Flip")

The 3-ethyl group can adopt multiple rotamers. Furthermore, the azetidine ring inversion (puckering) couples with the ethyl rotation.

-

Action: Perform a conformational search using OPLS4 or MMFF94 force fields.

-

Crucial Check: Ensure you sample both the endo and exo puckers relative to the fluorine.

-

Output: Select all conformers within 5.0 kcal/mol of the global minimum for QM refinement.

Step 2: Geometry Optimization & Frequency (Gas Phase)

Refine the geometry of the lowest energy conformers for both the neutral base (B ) and the protonated cation (BH+ ).

-

Theory Level: DFT / B3LYP or M06-2X.

-

Basis Set: 6-311++G(d,p). The diffuse functions (++) are mandatory for accurate description of the nitrogen lone pair and the fluorine anion character.

-

Frequency Check: Ensure no imaginary frequencies. Extract the Thermal Correction to Gibbs Free Energy (

).

Step 3: Single Point Energy & Solvation (Solution Phase)

Calculate the electronic energy in the presence of a solvent field.

-

Method: SMD (Solvation Model based on Density) is preferred over PCM for pKa calculations due to better parameterization for charged species.

-

Solvent: Water (

). -

Refinement: For high precision, perform a single point energy calculation at a higher level (e.g.,

B97X-D/def2-TZVP) on the optimized geometry.

Step 4: Data Integration

Summarize the energies to compute the pKa. Note: The value of

Calculation Workflow Diagram

Caption: Computational workflow from structure generation to final pKa prediction, emphasizing Boltzmann weighting of conformers.

Part 4: Data Presentation & Analysis

When executing this protocol, organize your data into the following structure to ensure traceability.

Table 1: Energy Components (Example Template)

| Species | Conformer | E_elec (Gas) (Hartree) | G_corr (Hartree) | E_solv (SMD) (Hartree) | G_total (Solution) (Hartree) | Relative Pop. (%) |

| Neutral (B) | Conf_1 (Global) | -XXX.XXXX | 0.XXXX | -XXX.XXXX | G(B) | 85% |

| Conf_2 | -XXX.XXXX | 0.XXXX | -XXX.XXXX | ...[1][2][3] | 15% | |

| Cation (BH+) | Conf_1 (Global) | -XXX.XXXX | 0.XXXX | -XXX.XXXX | G(BH+) | 90% |

Theoretical Expectation vs. Reality

-

Unsubstituted Azetidine: pKa

11.29. -

3-Fluoro Effect: The

-fluorine typically lowers the pKa of amines by 2.0 - 2.5 units due to the inductive withdrawal. -

3-Ethyl Effect: Alkyl groups are weakly electron-donating (+I), which usually raises pKa by 0.2 - 0.5 units.

-

Predicted Range: We expect the pKa of 3-Ethyl-3-fluoroazetidine to fall in the range of 8.8 - 9.3 .

-

Note: If your calculation yields a value < 8.0, check if the fluorine is forming an intramolecular H-bond with the NH+ in the cation (rare in 4-membered rings due to strain) or if the basis set lacks diffuse functions.

-

Empirical Correction (Linear Scaling)

Systematic errors in DFT/SMD can be corrected using a linear regression equation derived from a training set of amines (e.g., azetidine, pyrrolidine, piperidine).

Part 5: References

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Ho, J., & Coote, M. L. (2010). A Universal Approach for Continuum Solvent pKa Calculations: Are We There Yet? Theoretical Chemistry Accounts, 125, 3–21. Link

-

Sotelo, T., et al. (2022).[4] An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8560. Link

-

Schrödinger, LLC. (2023). Jaguar User Manual: pKa Prediction Module. Link

-

PubChem. (2024).[5] Compound Summary: 3-Fluoroazetidine.[2][6] National Library of Medicine. Link

Sources

- 1. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]

- 2. Azetidines | Fisher Scientific [fishersci.com]

- 3. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uregina.scholaris.ca [uregina.scholaris.ca]

- 5. 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]

exploring the chemical space of substituted 3-fluoroazetidines

Title: Navigating the Fluorine Effect: A Technical Guide to the Chemical Space of Substituted 3-Fluoroazetidines

Executive Summary In the landscape of modern medicinal chemistry, the 3-fluoroazetidine scaffold has emerged as a high-value bioisostere, offering a precise tool for modulating the physicochemical profile of drug candidates.[1] Unlike the "Magic Methyl" effect, which primarily impacts solubility and steric fit, the "Fluorine Effect" in azetidines fundamentally alters electronic distribution, basicity, and conformational preference without significantly increasing molecular weight.[1] This guide serves as a technical roadmap for incorporating this motif into lead optimization campaigns, detailing synthetic protocols, safety considerations, and structural implications.

Part 1: The Physicochemical Rationale[2]

The transition from a standard azetidine or pyrrolidine to a 3-fluoroazetidine is rarely a random choice; it is a strategic maneuver to address specific ADME-Tox liabilities.[1]

Basicity Modulation ( Shift)

One of the primary drivers for employing 3-fluoroazetidine is the attenuation of amine basicity.[1] The strong electron-withdrawing nature of the fluorine atom at the C3 position exerts a through-bond inductive effect (

-

Mechanism: The

-bond polarization pulls electron density away from the nitrogen lone pair, reducing its availability for protonation.[1] -

Impact: This typically lowers the

of the conjugate acid by 1.5 to 2.5 log units compared to the unsubstituted azetidine. This is critical for improving membrane permeability (increasing the fraction of neutral species at physiological pH 7.4) and reducing hERG channel inhibition, which is often associated with high basicity.[1]

Conformational Control (The "Pucker")

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[1]

-

The Fluorine Driver: Introduction of fluorine at C3 creates a dipole that prefers to align anti-parallel to the nitrogen lone pair or dipole vectors of N-substituents. This "anomeric-like" effect can lock the ring into a specific puckered geometry, reducing the entropic penalty of binding to a protein target if the pre-organized conformation matches the bioactive pose.

Metabolic Stability

Small, strained rings are often viewed as metabolic liabilities.[1] However, the C-F bond is metabolically robust.[1] Furthermore, the presence of fluorine can block oxidative metabolism (e.g., P450-mediated hydroxylation) at the C3 position, a common soft spot in unsubstituted azetidines and pyrrolidines.[1]

Table 1: Comparative Physicochemical Profiles Note: Values are approximate and solvent-dependent.

| Property | Azetidine (Parent) | 3-Fluoroazetidine | 3,3-Difluoroazetidine |

| ~11.3 | ~9.5 – 10.0 | ~6.5 – 7.5 | |

| Lipophilicity ( | Low | Moderate Increase | Variable (Dipole dependent) |

| H-Bond Donor | Yes (NH) | Yes (NH) | Yes (NH) |

| Ring Strain | ~26 kcal/mol | Similar | Slightly Higher |

Part 2: Synthetic Strategies

Synthesizing 3-fluoroazetidines requires navigating the tension between ring strain and the harsh conditions often required for fluorination. The industry standard relies on Deoxyfluorination of 3-hydroxyazetidines.

Core Workflow: Deoxyfluorination

The direct fluorination of the alcohol is preferred over ring-closure methods for scalability.

Critical Safety Note:

-

DAST (Diethylaminosulfur trifluoride): Historically common but thermally unstable.[1] Can detonate above 90°C.

-

Deoxo-Fluor: More stable but still exothermic.[1] Strictly maintain reaction temperature <80°C.

-

XtalFluor-E: A crystalline salt alternative that releases HF in situ; significantly safer and often more selective, minimizing elimination side products (azetine formation).[1]

Figure 1: Standard synthetic workflow for accessing substituted 3-fluoroazetidines.

Part 3: Expanding the Chemical Space

Once the core 3-fluoroazetidine scaffold is secured, the chemical space is explored primarily through N-functionalization .[1]

N-Alkylation & Reductive Amination

Standard reductive amination (using STAB or NaBH3CN) is highly effective.[1]

-

Insight: Due to the lower basicity of the 3-fluoro derivative, imine formation may be slower than with standard amines. Using a stronger Lewis acid (e.g., Ti(OiPr)4) can drive conversion.[1]

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Coupling 3-fluoroazetidine to aryl halides is a staple in drug discovery.[1]

-

Challenge: The steric bulk of the ring and reduced nucleophilicity (due to the F-inductive effect) can make this sluggish.

-

Solution: Use advanced phosphine ligands like RuPhos or BrettPhos which are specialized for secondary amines and hindered substrates.[1]

Figure 2: Vectors for expanding the chemical space of the 3-fluoroazetidine core.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzhydryl-3-fluoroazetidine (Deoxyfluorination)

Target: Conversion of hydroxy to fluoro moiety.[1]

-

Setup: Charge an oven-dried round-bottom flask with 1-benzhydrylazetidin-3-ol (1.0 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C (Dry ice/acetone bath). This is critical to prevent ring opening and elimination.

-

Addition: Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv) dropwise over 20 minutes.

-

Note: If using XtalFluor-E, add the solid reagent followed by DBU (1.5 equiv) as a promoter.[1]

-

-

Reaction: Allow the mixture to warm slowly to room temperature overnight (approx. 12-16 hours). Monitor via TLC (stain with KMnO4).[1]

-

Quench (Hazard Control): Cool back to 0°C. Quench by very slow addition of saturated aqueous NaHCO3.

-

Warning: Vigorous CO2 evolution and exotherm.

-

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: N-Arylation via Buchwald-Hartwig

Target: Coupling 3-fluoroazetidine to an aryl bromide.[1]

-

Reagents: Combine Aryl Bromide (1.0 equiv), 3-fluoroazetidine hydrochloride (1.2 equiv), NaOtBu (2.5 equiv) in a vial.

-

Catalyst: Add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%).

-

Solvent: Add anhydrous Toluene or Dioxane (degassed).

-

Heating: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through a celite pad, concentrate, and purify via reverse-phase prep-HPLC (due to the polarity of the product).

References

-

Synthesis and Properties of 3-Fluoroazetidines Title: "Synthesis of 3-fluoroazetidine carboxylic acid and 3,4-difluoroproline" Source: Journal of Organic Chemistry (via PubMed/ResearchGate) URL:[1][Link]

-

Fluorine in Medicinal Chemistry (Bioisosteres) Title: "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery" Source:[2][3][4] Expert Opinion on Drug Discovery URL:[Link]

-

Safety of Fluorinating Reagents Title: "Deoxo-Fluor: A Safer and More Stable Deoxofluorinating Agent" Source:[1] Organic Syntheses URL:[Link]

-

Physicochemical Profiling of Fluorinated Amines Title: "Basicity and Lipophilicity of Fluorinated Azetidines" (Contextual Reference) Source: Journal of Medicinal Chemistry (General reference for pKa trends in fluorinated amines) URL:[Link]

Sources

Methodological & Application

synthetic routes to 3-fluoroazetidine derivatives

Application Note: Advanced Synthetic Strategies for 3-Fluoroazetidine Derivatives

Executive Summary

3-Fluoroazetidine derivatives have emerged as critical high-value scaffolds in modern medicinal chemistry. The strategic introduction of a fluorine atom at the C3 position of the azetidine ring offers a unique combination of pKa modulation (lowering basicity of the amine), conformational locking , and metabolic blocking . However, the synthesis of these strained 4-membered rings is fraught with challenges, primarily the competing elimination reaction that leads to the unstable 3-azetine byproduct.

This guide moves beyond traditional, hazardous DAST-based methodologies to present a robust, scalable, and safer protocol utilizing aminodifluorosulfinium tetrafluoroborate salts (XtalFluor-E®). We provide a validated workflow for the synthesis of 3-fluoroazetidine hydrochloride from 3-hydroxyazetidine, emphasizing process safety and impurity control.

Strategic Analysis: The Evolution of Fluorination

Historically, the deoxyfluorination of alcohols was dominated by diethylaminosulfur trifluoride (DAST ) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ).[1] While effective, these reagents possess significant liabilities:

-

Safety: DAST is thermally unstable and can decompose explosively above 50°C.

-

Selectivity: The highly basic nature of DAST often promotes E2 elimination, converting 3-hydroxyazetidines into useless 3-azetines.

-

Corrosivity: DAST generates free HF upon contact with moisture, etching glassware and posing severe handling risks.

The Modern Standard: XtalFluor-E® To address these issues, we utilize XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate).[2][3] Unlike DAST, XtalFluor-E is a crystalline salt that:

-

Does not generate free HF in the absence of a promoter.[4]

-

Is thermally stable (decomposition >100°C).[5]

-

Requires an exogenous fluoride source (e.g.,

), allowing fine-tuning of basicity to suppress elimination.

Table 1: Comparative Analysis of Fluorinating Agents

| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® |

| Physical State | Yellow Liquid (Fumes) | Amber Liquid | White Crystalline Solid |

| Thermal Stability | Unstable (>50°C risk) | Moderate | High (>100°C) |

| Free HF Generation | Spontaneous (with moisture) | Spontaneous | None (requires promoter) |

| Selectivity (Sub vs. Elim) | Poor (significant alkene) | Moderate | Excellent |

| Glassware Compatibility | Incompatible (etches) | Incompatible | Compatible |

Synthetic Workflow Visualization

The following diagram outlines the critical path for synthesizing 3-fluoroazetidine hydrochloride, highlighting the decision points for reagent selection.

Figure 1: Strategic workflow for the synthesis of 3-fluoroazetidine hydrochloride. Route B (XtalFluor-E) is the preferred pathway for safety and yield.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-3-Hydroxyazetidine (Precursor)

Before fluorination, the amine must be protected to prevent N-oxidation or polymerization.

-

Setup: Charge a round-bottom flask with 3-hydroxyazetidine HCl (1.0 equiv) and THF/Water (1:1 v/v, 0.5 M concentration).

-

Base Addition: Cool to 0°C. Add

(2.5 equiv) followed by -

Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with ninhydrin or KMnO4).

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Usually sufficiently pure. If needed, recrystallize from Hexanes/EtOAc.

Protocol B: Deoxyfluorination using XtalFluor-E® (The Core Step)

This protocol minimizes the "azetine" elimination byproduct.

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

XtalFluor-E® (1.5 equiv)[6]

-

Triethylamine trihydrofluoride (

) (2.0 equiv) — Promoter -

Anhydrous Dichloromethane (DCM) [0.2 M]

Procedure:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen or Argon.

-

Reagent Charging: Add XtalFluor-E® (solid) to the flask. Suspend in anhydrous DCM and cool to -78°C .

-

Note: XtalFluor-E is a solid; ensure it is finely suspended.

-

-

Promoter Addition: Dropwise add

. The mixture may become clear. -

Substrate Addition: Dissolve N-Boc-3-hydroxyazetidine in a minimal amount of DCM and add dropwise to the reaction mixture at -78°C.

-

Critical Control Point: Slow addition prevents localized exotherms that favor elimination.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (do not heat to reflux). Stir at 0°C for 4–6 hours.

-

Quench: Quench carefully with saturated aqueous

at 0°C.-

Safety: Gas evolution (

) will occur.

-

-

Extraction: Extract with DCM (3x). Wash with 5% aqueous HCl (to remove amine salts), then brine. Dry over

. -

Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target: N-Boc-3-fluoroazetidine (Colorless oil or low-melting solid).

-

Protocol C: Deprotection to 3-Fluoroazetidine Hydrochloride

The free base is volatile and unstable; isolation as the salt is mandatory.

-

Dissolution: Dissolve N-Boc-3-fluoroazetidine (1.0 equiv) in anhydrous 1,4-dioxane or

. -

Acidolysis: Add 4.0 M HCl in dioxane (5–10 equiv) at 0°C.

-

Precipitation: Stir at RT for 2–4 hours. The product usually precipitates as a white solid.

-

Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with cold

. -

Storage: Store at -20°C in a desiccator.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Formation of 3-Azetine (Alkene) | Reaction temperature too high or basicity too high. | Ensure addition at -78°C. Switch promoter to |

| Low Conversion | Moisture in solvent deactivating the fluorinating agent. | Use freshly distilled DCM. Ensure XtalFluor-E is stored in a desiccator. |

| Ring Opening (Acyclic products) | Acidic hydrolysis during workup or reaction. | Quench with excess |

| Product Loss (Volatile) | Free base evaporation. | Never concentrate the free base to dryness. Always convert to HCl or Oxalate salt immediately. |

Safety & Handling Protocols

-

HF Generation: Although XtalFluor-E is safer than DAST, the addition of

introduces hydrogen fluoride sources. Calcium Gluconate gel must be available at the workstation in case of skin exposure. -

Pressure: Deoxyfluorination generates gaseous byproducts. Ensure reaction vessels are vented through a drying tube or inert gas bubbler; never seal a reaction generating gas.

-

Toxicity: 3-Fluoroazetidine derivatives are potential potassium channel blockers. Handle all solids in a fume hood wearing double nitrile gloves.

References

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3] The Journal of Organic Chemistry.

-

Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[3] Organic Letters.

-

Van Brabandt, W., et al. (2006). "Synthesis of 3-Fluoroazetidines." The Journal of Organic Chemistry.

-

Manchester Organics. "XtalFluor Reagents: Technical Guide."

-

Sigma-Aldrich. "3-Fluoroazetidine Hydrochloride Safety Data Sheet."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Fluoroazetidine Hydrochloride CAS 617718-46-4 [minglangchem.com]

- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Simpler fluorine chemistry [soci.org]

- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for the Incorporation of 3-Ethyl-3-fluoroazetidine into Peptide Scaffolds

Introduction: Harnessing the Power of Fluorine and Conformational Constraint in Peptide Drug Design

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. These unique building blocks offer a powerful toolkit to address the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the most promising of these are fluorinated, conformationally restricted analogs. The introduction of fluorine can profoundly alter the physicochemical properties of a peptide, enhancing its lipophilicity, metabolic stability, and binding affinity through favorable electronic interactions.[1][2] Concurrently, the use of rigid scaffolds, such as the azetidine ring, restricts the peptide backbone's flexibility, which can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.[3][4]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel, high-value building block, 3-Ethyl-3-fluoroazetidine-2-carboxylic acid, into peptide scaffolds. We will explore the rationale behind its use, a proposed synthetic route for the monomer, detailed procedures for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated, constrained amino acid to design next-generation peptide therapeutics.

The Strategic Advantage of 3-Ethyl-3-fluoroazetidine

The unique structure of 3-Ethyl-3-fluoroazetidine offers a trifecta of benefits for peptide design:

-

Conformational Rigidity: The strained four-membered azetidine ring significantly limits the rotational freedom of the peptide backbone.[3] This can induce specific turn structures, which are critical for receptor recognition and can improve the efficiency of macrocyclization in the synthesis of cyclic peptides.[4]

-

Enhanced Proteolytic Stability: The non-natural azetidine structure is not readily recognized by proteases, thus shielding the adjacent peptide bonds from enzymatic cleavage and increasing the in vivo half-life of the peptide therapeutic.[3][4]

-

Modulation of Physicochemical Properties:

-

Fluorine's Influence: The highly electronegative fluorine atom can influence the acidity of nearby protons, alter hydrogen bonding networks, and introduce favorable non-covalent interactions (e.g., C-F···C=O interactions). This can lead to enhanced binding affinity and improved metabolic stability.[1][2][5]

-

Ethyl Group: The ethyl group at the 3-position provides a lipophilic handle, which can be used to fine-tune the overall lipophilicity of the peptide, potentially improving cell permeability.

-

The combination of these features makes 3-Ethyl-3-fluoroazetidine a compelling building block for creating peptides with enhanced stability, affinity, and drug-like properties.

Part 1: Synthesis of the Fmoc-Protected 3-Ethyl-3-fluoroazetidine-2-carboxylic Acid Monomer

Proposed Retrosynthetic Pathway

Caption: Proposed retrosynthetic analysis for the target monomer.

Protocol 1: Exemplar Synthesis of Fmoc-3-Ethyl-3-fluoroazetidine-2-carboxylic Acid

This protocol is a model based on analogous syntheses and should be optimized for this specific target.

Step 1: Synthesis of a Protected β-hydroxy-α-amino Acid Precursor

-

Starting Material: Begin with a commercially available, suitably protected amino acid such as N-Boc-serine methyl ester.

-

Grignard Reaction: React the aldehyde derived from the protected serine with an ethyl magnesium halide (e.g., EtMgBr) to introduce the ethyl group at the β-position. This will yield a diastereomeric mixture of the corresponding β-hydroxy-α-amino acid.

-

Chromatographic Separation: Separate the diastereomers using silica gel chromatography to isolate the desired stereoisomer.

Step 2: Cyclization and Fluorination

-

Mesylation: Activate the hydroxyl group of the precursor by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).

-

Ring Closure: Treat the resulting mesylate with a strong, non-nucleophilic base such as sodium hydride (NaH) to induce intramolecular cyclization to form the N-protected 3-ethyl-azetidine-2-carboxylate.

-

Fluorination: A direct fluorination of the 3-position can be challenging. A more viable approach involves the synthesis of a 3-hydroxy-3-ethylazetidine precursor, followed by deoxyfluorination using a reagent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Step 3: Deprotection and Fmoc Protection

-

Ester Hydrolysis: Saponify the methyl ester using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

N-Deprotection: Remove the Boc protecting group using a strong acid such as trifluoroacetic acid (TFA).

-

Fmoc Protection: React the resulting free amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in a mixture of dioxane and water to yield the final Fmoc-protected monomer.

Table 1: Reagents and Conditions for Monomer Synthesis

| Step | Key Reagents | Solvent(s) | Typical Conditions |

| Grignard Reaction | Ethyl magnesium bromide, Protected serine aldehyde | THF | -78 °C to RT |

| Mesylation | Methanesulfonyl chloride, DIEA | Dichloromethane (DCM) | 0 °C to RT |

| Cyclization | Sodium hydride (NaH) | THF | 0 °C to RT |

| Fluorination | DAST or Deoxo-Fluor® | DCM | -78 °C to RT |

| Ester Hydrolysis | LiOH | THF/Water | RT |

| Boc Deprotection | Trifluoroacetic acid (TFA) | DCM | RT |

| Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water | RT |

Part 2: Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 3-Ethyl-3-fluoroazetidine monomer can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. However, due to the potential for steric hindrance from the ethyl group and the unique electronic nature of the fluorinated ring, certain considerations must be taken into account.

Workflow for SPPS Incorporation

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Protocol 2: SPPS Coupling of Fmoc-3-Ethyl-3-fluoroazetidine-2-carboxylic Acid

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-3-Ethyl-3-fluoroazetidine-2-carboxylic acid

-

Coupling reagents: HBTU/HCTU/HATU and DIEA

-

Solvents: DMF (Peptide synthesis grade), DCM, Isopropanol (IPA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Coupling:

-

Pre-activate the Fmoc-3-Ethyl-3-fluoroazetidine-2-carboxylic acid (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to potential steric hindrance.

-

Causality: The use of potent coupling reagents like HBTU or HATU is crucial to overcome the potentially reduced reactivity of the sterically encumbered and electronically modified amino acid.[7] A double coupling step may be necessary to ensure complete reaction.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Washing: Wash the resin as in step 3.

-

Repeat: Continue with the standard SPPS cycles for the subsequent amino acids in the sequence.[8]

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[3] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Recommended Coupling Conditions

| Parameter | Recommendation | Rationale |

| Amino Acid Equivalents | 3-5 eq. | Drives the reaction to completion. |

| Coupling Reagent | HATU or HBTU | High efficiency for hindered couplings. |

| Base | DIEA | Non-nucleophilic base to prevent side reactions. |

| Coupling Time | 2-4 hours (or double couple) | Accounts for potential steric hindrance. |

| Monitoring | Kaiser Test | Confirms complete acylation of the free amine. |

Part 3: Analysis and Characterization of Azetidine-Containing Peptides

Thorough analytical characterization is essential to confirm the successful incorporation of the 3-Ethyl-3-fluoroazetidine moiety and to assess its impact on the peptide's properties.

Analytical Techniques

-

RP-HPLC: Used for purification and to assess the purity of the final peptide.[9][10]

-

Mass Spectrometry (LC-MS/MALDI-TOF): Confirms the correct molecular weight of the peptide, verifying the incorporation of the azetidine amino acid.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the overall peptide structure and folding.

-

¹⁹F NMR: This is a critical technique. A distinct signal in the ¹⁹F NMR spectrum provides unambiguous evidence of the fluorine's presence and chemical environment. Changes in the ¹⁹F chemical shift upon peptide folding or binding to a target can be a powerful probe of conformational changes.[12]

-

-

Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet content) and to assess conformational changes induced by the azetidine ring.[13][14]

-

Proteolytic Stability Assays: Incubate the peptide with proteases (e.g., trypsin, chymotrypsin) and monitor its degradation over time by RP-HPLC to quantify the stabilizing effect of the azetidine residue.

Table 3: Expected Analytical Outcomes

| Technique | Expected Result for Successful Incorporation |

| LC-MS | Observed mass matches the theoretical mass of the peptide containing the 3-Ethyl-3-fluoroazetidine residue. |

| RP-HPLC | A single major peak indicating a pure compound after purification. |

| ¹⁹F NMR | A characteristic signal in the fluorine spectrum confirming the presence of the C-F bond. |

| CD Spectroscopy | Altered secondary structure compared to the non-azetidine containing analog, potentially indicating a more defined conformation. |

Conclusion and Future Outlook

The incorporation of 3-Ethyl-3-fluoroazetidine into peptide scaffolds represents a sophisticated strategy for modulating peptide conformation and enhancing drug-like properties. The protocols and insights provided in this guide offer a framework for researchers to explore the potential of this novel building block. The unique combination of conformational constraint and the strategic placement of fluorine is expected to yield peptides with superior stability, target affinity, and therapeutic potential. Future work should focus on the systematic evaluation of peptides containing this moiety in various biological systems to fully elucidate its impact on pharmacology and pharmacokinetics.

References

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P

-

Bhatnagar, R. S., & Koksch, B. (2018). Fluorinated peptide biomaterials. PMC - NIH. (URL: [Link])

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. (URL: [Link])

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P

-

Sharma, S., et al. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. orientjchem.org. (URL: [Link])

-

3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF - ResearchGate. (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

-

Is anyone doing GC of amino acids using trifluoroacetylacetone and isobutyl or ethyl chloroformate? | ResearchGate. (URL: [Link])

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (URL: [Link])

-

Verhoork, S. J. M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry - ACS Publications. (URL: [Link])

-

Bull, J. A., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. (URL: [Link])

-

O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis. (URL: [Link])

-

Conformational properties of peptides incorporating a fluorinated pseudoproline residue | Request PDF - ResearchGate. (URL: [Link])

-

Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. (URL: [Link])

- US9139593B2 - Azetidine compounds, compositions and methods of use - Google P

-

Li, Y., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC - NIH. (URL: [Link])

-

Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC - NIH. (URL: [Link])

-

(PDF) Direct linkage of chloroacetamides of amino acids to theophylline - ResearchGate. (URL: [Link])

-

Fluorescent Peptides Internalize HeLa Cells and Kill Multidrug-Resistant Clinical Bacterial Isolates - MDPI. (URL: [Link])

- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. (URL: [Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (URL: [Link])

-

MIT Open Access Articles Rapid Flow-Based Peptide Synthesis. (URL: [Link])

- US3119813A - Azetidine derivatives - Google P

-

Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (URL: [Link])

-

Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. (URL: [Link])

-

Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent. (URL: [Link])

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - ResearchGate. (URL: [Link])

-

Conformational properties of peptides incorporating a fluorinated pseudoproline residue - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (URL: [Link])

-

Synthetic Peptide Analysis | Purification, Characterization & Monitoring - Waters Corporation. (URL: [Link])

-

1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428 - PubChem. (URL: [Link])

Sources

- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ijsra.net [ijsra.net]

Troubleshooting & Optimization

optimizing reaction conditions for N-arylation of 3-fluoroazetidines

Technical Support Center: N-Arylation of 3-Fluoroazetidines

Ticket ID: #FAZ-303-OPT Subject: Optimization of Reaction Conditions for N-Arylation of 3-Fluoroazetidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Substrate Challenge

You are likely encountering difficulties because 3-fluoroazetidine is a deceptive substrate. While it appears to be a simple secondary amine, two competing physical properties often derail standard coupling protocols:

-

Electronic Deactivation: The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the nucleophilicity of the azetidine nitrogen compared to unsubstituted azetidine or pyrrolidine.

-

Ring Strain & Volatility: The 4-membered ring (~25 kcal/mol strain energy) is susceptible to ring-opening polymerization or hydrolysis, particularly at elevated temperatures. Furthermore, the free base is highly volatile, leading to stoichiometric imbalances if isolated prior to coupling.

This guide provides a self-validating workflow to overcome these barriers using Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling .

Module 1: Critical Substrate Handling (The "Zero Step")

Status: MANDATORY Issue: Variable yields often stem from improper handling of the starting material.

Protocol:

-

Never isolate the free base. 3-Fluoroazetidine free base is volatile and unstable.

-

Use the HCl salt. The hydrochloride salt (CAS: 617718-46-4) is a stable solid.

-

Neutralize In Situ. Load the HCl salt directly into the reaction vessel and use an extra equivalent of base to generate the free amine within the reaction matrix.

Module 2: Method Selection Workflow

Before starting, determine the electronic nature of your electrophile (Aryl Halide).

Figure 1: Decision matrix for selecting the optimal coupling strategy based on aryl halide electronics.

Module 3: Experimental Protocols

Method A: SNAr (For Electron-Deficient Aryl Halides)

Best for: 2-chloropyridines, 4-fluoronitrobenzenes.

The Logic: Since 3-fluoroazetidine is a poor nucleophile, we must enhance the electrophilicity of the partner. If the aryl halide is not sufficiently activated, this method will fail; switch to Method B.

Standard Operating Procedure:

-

Charge: To a vial, add Aryl Halide (1.0 equiv), 3-Fluoroazetidine HCl (1.2 equiv), and K2CO3 (2.5 equiv).

-

Note: Use finely ground, anhydrous K2CO3.

-

-

Solvent: Add DMSO or NMP (0.5 M concentration).

-

Why: Polar aprotic solvents stabilize the Meisenheimer complex intermediate.

-

-

Reaction: Heat to 80–100 °C for 4–12 hours.

-

Warning: Do not exceed 120 °C. Thermal degradation of the azetidine ring accelerates rapidly above this threshold.

-

-

Workup: Dilute with water, extract with EtOAc.

Troubleshooting Table (SNAr):

| Symptom | Probable Cause | Corrective Action |

| No Reaction | Nucleophile too weak / Aryl halide not activated. | Switch to Method B (Pd-catalysis). SNAr limits are physical, not procedural. |

| Low Yield (<30%) | Ring opening / Polymerization. | Lower temp to 60 °C; switch leaving group from Cl to F (Fluorine is a better leaving group in SNAr). |

| Black Tar | Thermal decomposition. | Switch solvent to DMF or Acetonitrile to run at lower reflux temps. |

Method B: Buchwald-Hartwig (For Electron-Neutral/Rich Aryl Halides)

Best for: Chlorobenzenes, bromobenzenes, electron-rich heterocycles.

The Logic: Palladium catalysis bypasses the need for electronic activation. However, the steric bulk of the ligand is critical. We utilize RuPhos or BrettPhos , which are specifically designed to facilitate the coupling of secondary amines and prevent catalyst deactivation.

Standard Operating Procedure:

-

Catalyst Prep: In a glovebox or under Ar, charge Pd(OAc)2 (2 mol%) and RuPhos (4 mol%).

-

Better Alternative: Use precatalyst RuPhos Pd G4 (2 mol%) to ensure accurate stoichiometry and active species generation.

-

-

Substrates: Add Aryl Halide (1.0 equiv), 3-Fluoroazetidine HCl (1.2 equiv).

-

Base: Add Cs2CO3 (3.0 equiv).

-

Critical: Avoid NaOtBu . Strong alkoxide bases can trigger elimination of HF from the 3-fluoroazetidine or ring-opening. Cesium carbonate is milder and sufficiently soluble.

-

-

Solvent: 1,4-Dioxane or Toluene (degassed, 0.2 M).

-

Reaction: Heat to 85 °C for 12 hours.

Module 4: Failure Mode Analysis (Ring Opening)

If you observe a complex mixture of polar byproducts by LCMS, your azetidine ring has likely opened.

Figure 2: Mechanism of acid-mediated ring opening, a common failure mode during workup or improper salt neutralization.

Prevention:

-

Ensure the reaction mixture remains basic throughout.

-

Quench with saturated NaHCO3 , never strong acid.

-

Avoid nucleophilic solvents (like alcohols) if high temperatures are required.

FAQ: Frequently Asked Questions

Q: Can I use the "Surrogate Approach" (coupling azetidin-3-ol followed by fluorination)? A: Yes, and this is often the "Plan B" if direct coupling fails.

-

Couple 3-hydroxyazetidine (which is more nucleophilic and stable).

-

Perform Deoxyfluorination using DAST or XtalFluor-E . Caveat: This adds two steps and DAST handling can be hazardous.

Q: Why is my reaction stalling at 50% conversion? A: Catalyst poisoning. The free amine (3-fluoroazetidine) can bind to Pd if the ligand is not bulky enough. Ensure you are using RuPhos or BrettPhos (Buchwald G3/G4 precatalysts). Standard ligands like PPh3 or dppf will fail.

Q: Can I use microwave irradiation? A: Use caution. While microwaves accelerate SNAr, the rapid superheating can trigger the explosive ring-opening polymerization of azetidines. If used, cap temperature at 100 °C and hold time to <30 mins.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Context: General handling of amine salts in process chemistry).

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (Context: Ligand selection for secondary amines).

-

Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. (Context: Stability and utility of 3-fluoroazetidines).

-

Lyssikatos, J. P., et al. (2010). Azetidine Derivatives as CB1 Receptor Inverse Agonists. Journal of Medicinal Chemistry. (Context: Specific examples of N-arylation of 3-fluoroazetidine).

Technical Support Center: 3-Ethyl-3-fluoroazetidine Stability & Handling

[1]

Status: Active Subject: Stability Profile (Acid/Base), Degradation Mechanisms, and Handling Protocols Applicable Compound Class: 3,3-Disubstituted Azetidines (Quaternary Fluorine)[1]

Executive Summary

3-Ethyl-3-fluoroazetidine is a high-value building block used to introduce conformational restriction and modulate pKa in drug candidates.[1] Unlike simple azetidines, the quaternary carbon at position 3 (bearing both Ethyl and Fluoro groups) confers unique stability advantages—specifically, resistance to

Module 1: Acidic Conditions (Critical Stability Risks)

Current Status: 🔴 High Risk Primary Failure Mode: Nucleophilic Ring Opening[1]

Troubleshooting & FAQs

Q: I treated the N-Boc protected 3-ethyl-3-fluoroazetidine with 4M HCl in dioxane, but the product mass is missing. Instead, I see a mass corresponding to M + 36/38.[1] What happened?

A: You have likely triggered acid-mediated ring opening .[2]

In the presence of strong acids with nucleophilic counterions (like Cl⁻ from HCl), the protonated azetidine ring undergoes nucleophilic attack at the C2 or C4 position. This relieves ring strain and results in a linear

Q: Can I use TFA (Trifluoroacetic acid) instead? A: Yes, but with caution.[1] TFA is a non-nucleophilic acid, which significantly reduces the risk of ring opening compared to HCl or HBr. However, high concentrations of TFA can still promote oligomerization over extended periods.[1] The trifluoroacetate anion is a poor nucleophile, making this the preferred method for Boc-deprotection.[1]

Mechanism: Acid-Mediated Degradation

The following diagram illustrates the failure mechanism when using nucleophilic acids (HCl).

Caption: Figure 1.[1][3] Mechanism of acid-catalyzed ring opening in the presence of nucleophilic counterions (Cl-).

Protocol: Safe Deprotection Strategy

Objective: Remove N-Boc group without opening the azetidine ring.

-

Preparation: Dissolve N-Boc-3-ethyl-3-fluoroazetidine (1.0 equiv) in DCM (0.1 M). Cool to 0°C.

-

Acid Addition: Add TFA (Trifluoroacetic acid) dropwise (5–10 equiv). Do not use HCl/Dioxane or HCl/MeOH.[1]

-

Monitoring: Stir at 0°C. Monitor by TLC or LCMS. Reaction is typically fast (30–60 min) due to the inductive effect of fluorine destabilizing the carbamate.

-

Quenching (Critical): Do not concentrate the acidic solution directly, as high local acid concentration during evaporation promotes degradation.

-

Method A (Scavenger): Pour reaction mixture into cold saturated NaHCO₃.

-

Method B (Ion Exchange): Pass through a basic resin column (e.g., PL-HCO3 MP) to neutralize in situ.[1]

-

-

Isolation: Extract with DCM. The free base is volatile; handle carefully (see Module 2).

Module 2: Basic Conditions (Stability & Handling)[1]

Current Status: 🟢 Stable Primary Failure Mode: Volatility / Evaporation[1]

Troubleshooting & FAQs

Q: Is 3-ethyl-3-fluoroazetidine stable to strong bases (e.g., NaH, LiHMDS)? A: Generally, Yes .[1] Unlike 3-fluoroazetidine (which has a proton at C3), 3-ethyl-3-fluoroazetidine has a quaternary center at C3.[1] There is no proton available for E2 elimination to form a fluoro-olefin.[1] The only possible elimination would involve protons at C2/C4, which would form a highly strained azetine double bond—this is energetically unfavorable under standard conditions.[1]

Q: I neutralized the salt and evaporated the solvent, but my yield is 20%. Where is it? A: It likely evaporated. Low molecular weight fluoro-azetidines are volatile as free bases.[1] The fluorine atom reduces hydrogen bonding capability compared to non-fluorinated analogs, and the compact ring lowers the boiling point.

Comparative Stability Data

| Condition | Stability Rating | Notes |

| Aqueous NaOH (1M) | High | Stable to hydrolysis.[1] |

| TEA / DIPEA (Organic) | High | Standard conditions for coupling.[1] |

| HCl (Aq/Organic) | Low | Risk of ring opening (nucleophilic attack).[1] |

| TFA (DCM) | Moderate | Safe if quenched immediately; avoid prolonged storage.[1] |

| Heat (>80°C) | Moderate | Risk of thermal polymerization if neat.[1] |

Protocol: Generating the Free Base

Objective: Convert the stable HCl salt to the reactive free base for coupling, avoiding evaporative loss.

Caption: Figure 2. Workflow for generating the free base. Note the critical step of using the solution directly to prevent volatility loss.

Step-by-Step:

-

Suspend the HCl salt in DCM.

-

Add an equal volume of saturated aqueous NaHCO₃ or 1M NaOH.

-

Stir vigorously for 10 minutes at room temperature.

-

Separate the organic layer.

-

Do not concentrate to dryness. Instead, dry the organic layer over Na₂SO₄, filter, and use the solution directly in the next reaction.

-

Quantification: Take a defined aliquot (e.g., 500 µL), add an internal standard (e.g., dimethyl sulfone), and run 1H NMR to determine the precise molarity of the solution.[1]

Module 3: Storage & General Recommendations

Storage of Salt (HCl/Tosylate):

-

Condition: -20°C, Desiccated.

-

Stability: >2 years. The salt is non-volatile and chemically inert.

Storage of Free Base:

-

Condition: Do not store. Generate in situ immediately before use.

-

Risk: If storage is unavoidable, store as a dilute solution in DCM/CHCl₃ at -20°C. Neat free base may polymerize or evaporate.[1]